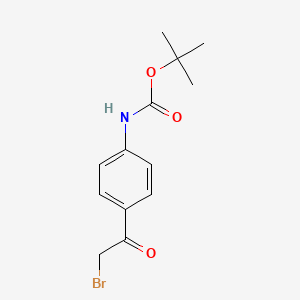

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate

Description

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a carbamate derivative featuring a tert-butyl protective group and a 2-bromoacetyl substituent on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its bromoacetyl group confers electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions . The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and provides stability under basic conditions, making it advantageous for multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEQGZINEZEYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680940 | |

| Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-70-5 | |

| Record name | Carbamic acid, [4-(bromoacetyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, also known as N-BOC-4-(2-BROMO-ACETYL)-ANILINE, is a versatile compound used in scientific researchIt is used for the synthesis of various derivatives with potential applications as anti-hiv agents.

Mode of Action

It is known to interact with its targets to produce various derivatives with potential therapeutic applications.

Biochemical Pathways

It is used as an intermediate in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit β-secretase 1 and acetylcholinesterase, which are crucial enzymes in biochemical pathways. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in biochemical pathways, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase TNF-α levels in cells treated with Aβ 1-42, indicating its impact on inflammatory pathways. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, its inhibition of β-secretase 1 and acetylcholinesterase involves binding to the active sites of these enzymes, preventing their normal function. This inhibition can lead to downstream effects on gene expression and cellular pathways, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to significant alterations in cellular metabolism and function, highlighting the importance of dosage optimization in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins that facilitate its movement and localization within cells. For instance, it may be transported to specific cellular compartments where it exerts its effects. The distribution of this compound can influence its activity and function, making it an important factor to consider in research.

Biological Activity

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound has the molecular formula C13H16BrNO3, characterized by a carbamate functional group linked to a brominated aromatic ring with an attached acetyl group. This structural complexity suggests various chemical reactivities and potential applications in organic synthesis and medicinal chemistry .

This compound exhibits significant interactions with various enzymes and proteins, leading to inhibition or activation of these biomolecules. Notably, it has been identified as a potential inhibitor of β-secretase 1 and acetylcholinesterase , enzymes crucial in neurodegenerative disease pathways .

Table 1: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| β-secretase 1 | Inhibitor | |

| Acetylcholinesterase | Inhibitor |

Cellular Effects

The compound influences cellular processes by altering cell signaling pathways and gene expression. It has been shown to affect metabolic enzymes, which can lead to changes in protein synthesis and overall cellular behavior. For example, it may increase levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, indicating a potential role in inflammatory pathways .

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from neurotoxic effects induced by amyloid beta peptide (Aβ). This neuroprotective effect is associated with a reduction in free radicals and inflammatory markers like TNF-α .

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its ability to inhibit critical enzymes suggests that it may modulate biochemical pathways related to inflammation and neurodegeneration.

Potential Mechanisms:

- Enzyme Inhibition : Direct interaction with β-secretase 1 and acetylcholinesterase.

- Inflammatory Modulation : Influence on TNF-α levels, potentially affecting inflammatory responses in cells.

Applications in Drug Development

Given its biological activity, this compound has potential applications in drug development, particularly for conditions involving neurodegeneration and inflammation. Its unique structural features may allow for the design of novel therapeutic agents targeting multiple pathways involved in these diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Electrophilic Reactivity : The 2-bromoacetyl group in the target compound enhances its utility in alkylation or Suzuki-Miyaura couplings compared to tert-Butyl (4-bromophenyl)carbamate, which lacks an acetyl moiety .

- Protective Group Stability : The Boc group offers superior acid stability relative to benzyl carbamates, which require harsher conditions (e.g., H₂/Pd) for deprotection .

- Functional Group Diversity : The hydroxyethyl and oxoethyl derivatives () exhibit lower electrophilicity but enable divergent functionalization, such as sulfonation or phosphorylation.

Insights :

- High yields (>80%) and purity (>97%) are achievable for Boc-protected carbamates, suggesting robust synthetic routes.

Preparation Methods

Protection of 4-Aminophenyl Derivatives

The starting material is commonly 4-aminophenyl compounds, which are first protected with a tert-butyl carbamate group to form tert-butyl (4-aminophenyl)carbamate. This protection prevents unwanted side reactions on the amine during subsequent functionalization steps.

- Typical reagents: di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.

- Solvent: Dichloromethane or similar organic solvents.

- Conditions: Room temperature, under inert atmosphere to avoid moisture.

Introduction of the 2-Bromoacetyl Group

The key step involves acylation of the protected aniline with 2-bromoacetyl bromide or 2-bromoacetyl chloride to install the 2-bromoacetyl substituent at the para position.

- Reagents: 2-bromoacetyl bromide/chloride, base (e.g., pyridine or triethylamine) to neutralize HBr/HCl formed.

- Solvent: Anhydrous dichloromethane or chloroform.

- Temperature: Typically 0°C to room temperature to control reactivity and avoid side reactions.

- Work-up: Aqueous quenching, extraction, and purification by recrystallization or chromatography if needed.

Alternative Routes via α-Bromo Nitromethane Derivatives

A more advanced and enantioselective synthetic approach involves the preparation of α-bromo nitroalkane intermediates, which can be converted into the target carbamate derivative via Umpolung Amide Synthesis (UmAS). This method is notable for its stereochemical control and mild conditions.

The procedure involves three key steps:

- Formation of an α-amido sulfone intermediate from 4-substituted benzaldehyde and tert-butyl carbamate.

- Conversion of the sulfone to an imine intermediate.

- Enantioselective aza-Henry reaction with bromonitromethane catalyzed by a bis(amidine)-based organocatalyst to yield α-bromo nitroalkane derivatives.

This method avoids chromatographic purification and achieves good overall yields (34–40%) with high enantiomeric excess (95–97% ee).

Comparative Data Table of Preparation Methods

| Step/Method | Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| BOC Protection of 4-aminophenyl | BOC2O, triethylamine, DCM, RT | >90 | Aqueous work-up, recrystallization | Standard protection step |

| Acylation with 2-bromoacetyl halide | 2-bromoacetyl bromide/chloride, base, DCM, 0°C to RT | 70-85 | Recrystallization or chromatography | Sensitive to moisture, requires inert atmosphere |

| Enantioselective α-bromo nitroalkane synthesis (UmAS) | 4-benzyloxybenzaldehyde, tert-butyl carbamate, bromonitromethane, PBAM catalyst, toluene, -20°C | 34-40 (overall) | Filtration through silica plug, recrystallization | High stereoselectivity, no chromatography needed |

Research Findings and Notes

- The classical acylation method is straightforward but requires careful control of reaction conditions to prevent side reactions such as over-acylation or hydrolysis.

- The enantioselective approach using Umpolung Amide Synthesis is innovative, providing access to chiral α-bromo derivatives useful for further synthetic transformations, including peptide synthesis.

- The enantioselective method benefits from mild conditions, good stereochemical control, and avoids chromatographic purification, which is advantageous for scale-up.

- Safety considerations are critical when handling bromonitromethane due to its strong oxidizing properties and potential hazards; appropriate precautions must be taken.

Q & A

Q. Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Compare retention times with commercial standards if available .

- Structural Confirmation :

What are the primary stability concerns during storage?

Q. Methodological Answer :

- Degradation Pathways : Hydrolysis of the carbamate group under acidic/basic conditions or exposure to moisture. The bromoacetyl moiety may undergo nucleophilic substitution if stored with amines or thiols .

- Storage Recommendations :

- Store at –20°C in amber vials under argon.

- Use desiccants (e.g., silica gel) in storage containers .

- Stability Monitoring : Perform monthly TLC or NMR checks to detect decomposition (e.g., free amine formation) .

Advanced Research Questions

How can reaction conditions be optimized for enantioselective derivatization?

Q. Methodological Answer :

- Chiral Catalysts : Employ palladium-catalyzed asymmetric cross-coupling (e.g., Suzuki-Miyaura) with chiral ligands like BINAP to introduce stereocenters. Use in situ IR to monitor reaction kinetics .

- Resolution Techniques : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) can separate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or CD spectroscopy .

How to address contradictory reactivity data in nucleophilic substitution reactions?

Q. Methodological Answer :

- Mechanistic Analysis :

- SN2 vs. SN1 Pathways : Conduct kinetic studies (variable-temperature NMR) to distinguish mechanisms. For SN2, reactivity follows primary > secondary > tertiary substrates; SN1 favors polar protic solvents .

- Competing Reactions : If elimination dominates (e.g., β-hydride removal), switch to bulky bases (e.g., DBU) or lower temperatures .

- Case Study : When reacting with piperidine, unexpected amide formation (vs. alkylation) may occur due to bromide displacement. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model transition states .

What strategies mitigate toxicity risks in biological assays?

Q. Methodological Answer :

- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to estimate cytotoxicity. Prioritize derivatives with low Topkat rat LD50 scores (<500 mg/kg) .

- In Vitro Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.